molecular formula C12H25N3 B13745522 1H-Imidazole-1-ethanamine, 2-heptyl-4,5-dihydro- CAS No. 20513-79-5

1H-Imidazole-1-ethanamine, 2-heptyl-4,5-dihydro-

Cat. No.: B13745522
CAS No.: 20513-79-5
M. Wt: 211.35 g/mol
InChI Key: LIOIKZJJHQUNKR-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanamine, 2-heptyl-4,5-dihydro- (CAS: 68442-97-7) is a member of the imidazoline family, characterized by a partially saturated five-membered heterocyclic ring containing two nitrogen atoms. The compound features a heptyl (C7H15) substituent at the 2-position and an ethanamine group at the 1-position. It is commercially available as a dark brown liquid (100% active content) and is produced by Lakeland Chemicals for industrial applications .

Properties

CAS No.

20513-79-5

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C12H25N3/c1-2-3-4-5-6-7-12-14-9-11-15(12)10-8-13/h2-11,13H2,1H3

InChI Key

LIOIKZJJHQUNKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NCCN1CCN

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Cationic surfactant : Exhibits strong surface activity and emulsification.
  • Thermal and acid stability : Effective in harsh environments, such as acidic cleaning formulations .
  • Applications : Widely used in corrosion inhibition (e.g., oilfield pipelines, metalworking fluids), paints, and inks due to its film-forming and adsorption properties .

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1H-Imidazole-1-ethanamine, 2-heptyl-4,5-dihydro- with other imidazoline derivatives:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Physical State Key Applications
1H-Imidazole-1-ethanamine, 2-heptyl-4,5-dihydro- (68442-97-7) Heptyl (C7H15) C12H25N3 211.35 Dark brown liquid Corrosion inhibition, surfactants
1H-Imidazole-1-ethanamine,4,5-dihydro-2-isoheptadecyl- (37349-04-5) Isoheptadecyl (branched C17H35) C22H45N3 351.61 Not reported Surfactants, emulsifiers
1H-Imidazole-1-ethanamine,2-heptadecyl-4,5-dihydro- (3010-23-9) Heptadecyl (C17H35) C22H45N3 351.61 Not reported Industrial surfactants
2-Phenyl-4,5-diphenyl-1H-imidazole (various CAS) Aromatic phenyl groups C21H16N2 296.37 Crystalline solid Pharmaceuticals, antimicrobial agents

Structural Insights :

  • Alkyl Chain Length: The heptyl substituent (C7) provides moderate hydrophobicity, making the compound suitable for aqueous and oil-phase applications. In contrast, isoheptadecyl (C17) derivatives exhibit enhanced hydrophobic interactions, improving performance in non-polar environments .
  • Aromatic vs. Aliphatic : Phenyl-substituted imidazoles (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) are rigid and planar, favoring π-π stacking in drug design .

Environmental and Health Considerations

  • Biodegradability : Shorter alkyl chains (e.g., heptyl) are more readily biodegraded than branched C17 chains, which persist in ecosystems .

Preparation Methods

General Synthetic Route

The classical synthetic approach to this compound involves:

  • Step 1: Formation of an intermediate Schiff base by condensation of a primary amine (such as heptylamine) with glyoxal or a related dialdehyde.
  • Step 2: Cyclization of the Schiff base intermediate with ethylenediamine or 2-aminoethanamine under controlled conditions to form the imidazoline ring.
  • Step 3: Isolation and purification of the 2-heptyl-4,5-dihydroimidazole derivative with an ethanamine substituent.

This reaction sequence is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with pH control to facilitate ring closure.

Microwave-Assisted Synthesis

Recent advances have reported the use of microwave-assisted synthesis to accelerate the cyclization step, improving reaction rates and yields significantly. Microwave irradiation provides rapid and uniform heating, which enhances the formation of the imidazoline ring without extensive side reactions.

Industrial Scale Preparation

On an industrial scale, continuous flow reactors are employed to optimize reaction parameters such as:

  • Temperature (generally 80–120 °C)
  • Pressure (ambient to slight overpressure)
  • Reactant molar ratios
  • Reaction time

This ensures consistent product quality and high throughput. The use of continuous flow also allows precise control of reaction kinetics and heat management.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Solvent Ethanol, Methanol, or Chloroform Solvent choice affects solubility and reaction rate
Temperature 80–120 °C Reflux or microwave heating
Reaction Time 2–6 hours Microwave-assisted synthesis shortens this to minutes
pH Slightly acidic to neutral Facilitates Schiff base formation and cyclization
Catalysts/Additives None typically required Acid catalysts may be used in some protocols
Purification Column chromatography or recrystallization To isolate pure imidazoline derivative

Chemical Reactions Involved

The key chemical transformations in the preparation include:

  • Condensation Reaction: Primary amine reacts with dialdehyde to form a Schiff base intermediate.
  • Cyclization: Intramolecular nucleophilic attack by the amino group on the imine carbon forms the imidazoline ring.
  • Reduction/Oxidation (optional): The imidazoline ring can be further oxidized to imidazole or reduced to other derivatives depending on desired functionality.

Analytical Data and Characterization

The compound is characterized by:

Technique Observations/Results
NMR Spectroscopy Characteristic signals for imidazoline ring protons and ethanamine side chain. Chemical shifts consistent with literature values.
Mass Spectrometry Molecular ion peak at m/z 211 (M+), confirming molecular weight.
Infrared Spectroscopy Absorption bands for N-H stretching (~3300 cm^-1), C=N stretching (~1600 cm^-1), and aliphatic C-H (~2900 cm^-1).
Elemental Analysis Consistent with C12H25N3 composition.

Summary of Preparation Methods

Method Key Features Advantages Disadvantages
Classical Condensation & Cyclization Uses heptylamine, glyoxal, ethanamine; reflux in ethanol Simple, well-established Longer reaction times, possible side reactions
Microwave-Assisted Synthesis Rapid heating, shorter reaction times Higher yields, faster synthesis Requires specialized equipment
Continuous Flow Industrial Synthesis Controlled parameters, scalable Consistent quality, high throughput Initial setup cost, process optimization needed

Q & A

Basic Research Questions

1. Synthesis and Optimization Q: What are the established synthetic routes for 1H-Imidazole-1-ethanamine, 2-heptyl-4,5-dihydro-, and how can reaction parameters be optimized for higher yields? A: The compound is synthesized via cyclocondensation of heptyl-substituted precursors with ethylenediamine derivatives. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., HCl) are critical for imidazoline ring formation.
  • Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and thermal stability of intermediates.
  • Purification : Column chromatography or recrystallization is used to isolate the product from byproducts like unreacted amines or dimerized species .

2. Structural Confirmation Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: A combination of methods is required:

  • NMR : 1^1H and 13^13C NMR identify the imidazoline ring protons (δ 3.1–3.5 ppm for -CH2_2-NH-) and heptyl chain integration.
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm stereochemistry and bond lengths, particularly for the 4,5-dihydroimidazole core .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (C12_{12}H23_{23}N3_3) and fragmentation patterns .

3. Physicochemical Properties Q: How does the heptyl chain influence the compound’s solubility and reactivity? A: The hydrophobic heptyl chain reduces aqueous solubility but enhances lipid membrane permeability. Reactivity is modulated by:

  • Steric effects : The chain hinders nucleophilic attack at the imidazoline ring’s C2 position.
  • Electronic effects : Electron-donating alkyl groups stabilize the protonated form, affecting pKa (~8.5–9.0) and interaction with biological targets .

Advanced Research Questions

4. Biological Activity Experimental Design Q: How should researchers design experiments to evaluate the antimicrobial efficacy of this compound? A: A robust protocol includes:

  • Strain selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum activity.
  • Dose-response assays : MIC (Minimum Inhibitory Concentration) determination via broth microdilution (CLSI guidelines).
  • Membrane interaction studies : Fluorescence assays (e.g., ANS probes) to quantify disruption of bacterial membranes .

5. Resolving Data Contradictions in Biological Studies Q: How can conflicting reports about this compound’s anti-inflammatory activity be reconciled? A: Discrepancies may arise from:

  • Impurity profiles : Residual solvents or byproducts (e.g., dimerized imidazolines) can skew results. Use HPLC-MS to verify purity (>95%).
  • Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and inflammatory stimuli (e.g., LPS concentration).
  • Metabolic stability : Evaluate compound degradation in cell culture media via LC-MS/MS .

6. Environmental Persistence Assessment Q: What methodologies assess the environmental fate of this compound in aquatic systems? A: Follow OECD guidelines:

  • Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) to measure half-life. The imidazoline ring is stable under neutral conditions but degrades in acidic/basic media.
  • Bioaccumulation : Calculate logP (predicted ~2.8) and use fish models (e.g., Daphnia magna) for BCF (Bioconcentration Factor).
  • Regulatory data : Cross-reference REACH dossiers (ECHA) for persistence, bioaccumulation, and toxicity (PBT) profiles .

7. Computational Modeling of Molecular Interactions Q: How can molecular dynamics (MD) simulations predict this compound’s binding to protein targets? A: Key steps include:

  • Docking studies : Use AutoDock Vina to identify binding pockets (e.g., cytochrome P450 enzymes).
  • Force fields : Apply AMBER or CHARMM parameters to model imidazoline-protein hydrogen bonds and hydrophobic interactions with the heptyl chain.
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities .

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